molecular formula C14H8BrNO3 B089553 1-Amino-2-bromo-4-hydroxyanthraquinone CAS No. 116-82-5

1-Amino-2-bromo-4-hydroxyanthraquinone

Cat. No. B089553
CAS RN: 116-82-5
M. Wt: 318.12 g/mol
InChI Key: MSSQDESMUMSQEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone involves multiple steps, starting from 1-aminoanthraquinone. Malik et al. (2015) describe a method where 1-aminoanthraquinone is converted to its 2-hydroxymethyl-substituted derivative, followed by bromination to yield bromaminic acid derivatives, including 1-amino-2-bromo-4-hydroxyanthraquinone, with high purity and yield through different reaction conditions (Malik, Baqi, & Müller, 2015).

Molecular Structure Analysis

The molecular structure of 1-amino-2-bromo-4-hydroxyanthraquinone is characterized by the presence of an amino group at the 1 position, a bromo substituent at the 2 position, and a hydroxy group at the 4 position on the anthraquinone skeleton. This arrangement significantly influences its chemical behavior and reactivity. The study by Fain et al. (2010) highlights the dynamic equilibrium between keto-enol and amino-imine tautomers of the compound, which is crucial for understanding its chemical properties (Fain, Zaitsev, Ryabov, & Strashnov, 2010).

Chemical Reactions and Properties

1-Amino-2-bromo-4-hydroxyanthraquinone participates in various chemical reactions, including nucleophilic substitution and condensation. Malik et al. (2016) have shown how this compound, through Ullmann condensation, can be used to synthesize novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives, which are useful as dyes and have potential biological activity (Malik, Rashed, Wingen, Baqi, & Müller, 2016).

Physical Properties Analysis

The physical properties of 1-amino-2-bromo-4-hydroxyanthraquinone, such as solubility and thermal stability, are influenced by its molecular structure. Imran et al. (2018) explored the solubility of this compound in aqueous ethanol media and how it is affected by the presence of electrolytes, providing insight into its solution thermodynamics (Imran, Hossain, Parui, Sengupta, Roy, & Guin, 2018).

Chemical Properties Analysis

The chemical properties of 1-amino-2-bromo-4-hydroxyanthraquinone are characterized by its reactivity towards various functional group modifications and its role in forming complexes. Roy et al. (2015) investigated the formation of a copper complex with 1-amino-4-hydroxy-9,10-anthraquinone, demonstrating the compound's ability to engage in complexation reactions, which could affect its application in biological systems (Roy, Mondal, Sengupta, Dhak, Santra, Das, & Guin, 2015).

Scientific Research Applications

Summary of the Application

1-Amino-2-bromo-4-hydroxyanthraquinone is used in the synthesis of a new series of anthraquinoid red dyes. These dyes are used to color UHMWPE fibers with high light fastness .

Methods of Application

The dyeability of these anthraquinoid red dyes was examined depending on the length of alkyl chains. As the length of alkyl substituents increases, the dyeability toward UHMWPE fibers improves rapidly from methyl to ethyl substituents and maintains almost the same level of color strength, and then decreases from heptyl to octyl groups .

Results or Outcomes

The color strength of dyeings increased dramatically with the increase of dyeing temperature from 100 °C to 130 °C. The maximum build-up was shown at around 5% owf dye amount. From the dyeing rate, equilibrium dyeing was achieved at around 5 h at 130 °C .

2. Anticancer Agents

Summary of the Application

Anthraquinones, including 1-Amino-2-bromo-4-hydroxyanthraquinone, form the core of various anticancer agents .

Methods of Application

These compounds are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

Results or Outcomes

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

3. Synthesis of Anthraquinoid Disperse Dyes

Summary of the Application

1-Amino-2-bromo-4-hydroxyanthraquinone is an important intermediate for dyestuff synthesis and is used in particular for synthesizing anthraquinoid disperse dyes .

Methods of Application

The compound can be prepared by various methods, e.g. starting from 1-amino-2,4-dibromoanthraquinone and replacing the halogen atom in the para-position by the hydroxyl group by hydrolysis with sulfuric acid in the presence of boric acid .

Results or Outcomes

The process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone by brominating 1-aminoanthraquinone in the 2- and 4-position in concentrated sulfuric acid and subsequently hydrolyzing the 1-amino-2,4-dibromoanthraquinone obtained as intermediate .

4. Preparation of 1-Amino-2-bromo-4-hydroxyanthraquinone

Summary of the Application

1-Amino-2-bromo-4-hydroxyanthraquinone is prepared by hydroxylation of 1-amino-2,4-dibromanthraquinone in concentrated sulfuric acid in the presence of boric acid at 110-130 degrees C .

Methods of Application

The process comprises brominating 1-aminoanthraquinone in 70-95% sulfuric acid at elevated temperatures to obtain 1-amino-2,4-dibromoanthraquinone, which is then hydroxylated, without isolation, in the presence of sulfur trioxide and boric acid followed by adjusting the sulfuric acid content in the resulting mixture to 15-80% and isolating the precipitated 1-amino-2-bromo-4-hydroxyanthraquinone .

Results or Outcomes

1-Amino-2-bromo-4-hydroxy-anthraquinone can be obtained in good overall yield and purity .

5. Synthesis of Anthraquinoid Disperse Dyes

Summary of the Application

1-Amino-2-bromo-4-hydroxyanthraquinone is an important intermediate for dyestuff synthesis and is used in particular for synthesizing anthraquinoid disperse dyes .

Methods of Application

The compound can be prepared by various methods, e.g. starting from 1-amino-2,4-dibromoanthraquinone and replacing the halogen atom in the para-position by the hydroxyl group by hydrolysis with sulfuric acid in the presence of boric acid .

Results or Outcomes

The process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone by brominating 1-aminoanthraquinone in the 2- and 4-position in concentrated sulfuric acid and subsequently hydrolyzing the 1-amino-2,4-dibromoanthraquinone obtained as intermediate .

6. Preparation of 1-Amino-2-bromo-4-hydroxyanthraquinone

Summary of the Application

1-Amino-2-bromo-4-hydroxyanthraquinone is prepared by hydroxylation of 1-amino-2,4-dibromanthraquinone in concentrated sulfuric acid in the presence of boric acid at 110-130 degrees C .

Methods of Application

The process comprises brominating 1-aminoanthraquinone in 70-95% sulfuric acid at elevated temperatures to obtain 1-amino-2,4-dibromoanthraquinone, which is then hydroxylated, without isolation, in the presence of sulfur trioxide and boric acid followed by adjusting the sulfuric acid content in the resulting mixture to 15-80% and isolating the precipitated 1-amino-2-bromo-4-hydroxyanthraquinone .

Results or Outcomes

1-Amino-2-bromo-4-hydroxy-anthraquinone can be obtained in good overall yield and purity .

Future Directions

Sigma-Aldrich provides 1-Amino-2-bromo-4-hydroxyanthraquinone to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future research and development efforts.

properties

IUPAC Name

1-amino-2-bromo-4-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSQDESMUMSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059439
Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy-
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Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Amino-2-bromo-4-hydroxyanthraquinone

CAS RN

116-82-5
Record name 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione
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Record name 1-Amino-2-bromo-4-hydroxyanthraquinone
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Synthesis routes and methods I

Procedure details

The progress of the bromination may be followed by thin layer chromatography or high pressure liquid chromatography so as to insure that the byproducts, 1-amino-2-bromoanthraquinone and 1-amino-4-bromoanthraquinone, represent less than 1% of the product mixture. This is essential, since hydroxylation of these two products results in 1-amino-2-hydroxyanthraquinone and 1-amino-4-hydroxyanthraquinone respectively. Both products are isolated along with the desired 1-amino-2-bromo-4-hydroxyanthraquinone and therefore give rise to a product with unsatisfactory quality.
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Synthesis routes and methods II

Procedure details

Further, German Offenlegungsschrift No. 28 17 890 discloses a one-vessel process and starting from 1-aminoanthraquinone, which is first converted by bromination into 1-amino-2,4-dibromoanthraquinone, which is in turn, without being isolated, reacted in sulfuric acid, in the presence of boric acid, to give 1-amino-2-bromo-4-hydroxyanthraquinone. The process is simple to perform and affords the desired product in good yield. The shortcoming of this process is, however, that the mixture of dilute sulfuric acid and boric acid formed during working up cannot be easily regenerated. For example, glassy residues are obtained and it is often necessary to neutralise the waste sulfuric acid, e.g. with calcium carbonate or slaked lime. In addition, the 1-amino-2-bromo-4-hydroxyanthraquinone obtained by this process is contaminated by compounds that are brominated in the 3-position. Such impurities result in changes in shade during the dye synthesis, i.e. standard shade dyes are not obtained.
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Synthesis routes and methods III

Procedure details

Hydrolysis is carried out by adding 195.3 parts of 66% oleum and 16 parts of paraformaldehyde to the reaction mixture and heating it to 110° C. The mixture is heated in a stream of nitrogen to 110° C. until the presence of 1-amino-2,4-dibromoanthraquinone can no longer be detected. The reaction time is from 1 to 2 hours. Upon completion of the reaction, the reaction mixture is cooled to room temperature and diluted with 523 parts of water. The precipitated crystals of 1-amino-2-bromo-4-hydroxyanthraquinone are isolated by filtration and washed with water until neutral, affording 149 parts of product, corresponding to a yield of 93.7%, based on 1-aminoanthraquinone. Melting point: 226°-228° C. (lit.: 231°-232° C.). According to elemental analysis, the bromine content is 25.0% (calculated: 25.2%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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